molecular formula C4H7ClFNO B15318908 N-(2-fluoroethyl)-N-methylcarbamoylchloride

N-(2-fluoroethyl)-N-methylcarbamoylchloride

Cat. No.: B15318908
M. Wt: 139.55 g/mol
InChI Key: CIKDQDKOCXDFKT-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)-N-methylcarbamoylchloride is an organic compound that features a fluoroethyl group attached to a methylcarbamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-N-methylcarbamoylchloride typically involves the reaction of N-methylcarbamoyl chloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methylcarbamoyl chloride+2-fluoroethylamineThis compound\text{N-methylcarbamoyl chloride} + \text{2-fluoroethylamine} \rightarrow \text{this compound} N-methylcarbamoyl chloride+2-fluoroethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)-N-methylcarbamoylchloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamoyl derivatives.

Scientific Research Applications

N-(2-fluoroethyl)-N-methylcarbamoylchloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-N-methylcarbamoylchloride involves its interaction with specific molecular targets. The fluoroethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a potent inhibitor by covalently modifying the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-N-methylcarbamoylchloride
  • N-(2-bromoethyl)-N-methylcarbamoylchloride
  • N-(2-iodoethyl)-N-methylcarbamoylchloride

Uniqueness

N-(2-fluoroethyl)-N-methylcarbamoylchloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s high electronegativity and small size contribute to these unique characteristics, making the compound particularly valuable in various applications.

Properties

Molecular Formula

C4H7ClFNO

Molecular Weight

139.55 g/mol

IUPAC Name

N-(2-fluoroethyl)-N-methylcarbamoyl chloride

InChI

InChI=1S/C4H7ClFNO/c1-7(3-2-6)4(5)8/h2-3H2,1H3

InChI Key

CIKDQDKOCXDFKT-UHFFFAOYSA-N

Canonical SMILES

CN(CCF)C(=O)Cl

Origin of Product

United States

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